P505-15

Descripción

Overview of Spleen Tyrosine Kinase (SYK) as a Therapeutic Target

Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways within various immune cells. It is primarily expressed in hematopoietic cells and is crucial for the function of B-cells, mast cells, macrophages, and neutrophils. apexbt.com SYK's central role in mediating immune responses has made it an attractive target for the development of therapeutic inhibitors. nih.gov

Role of SYK in Immune Cell Activation and Signaling

SYK is a key component in the signaling cascades of multiple immune cell receptors, including B-cell receptors (BCRs), Fc receptors (FcRs), and integrins. nih.gov Upon receptor engagement, SYK is recruited to immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex. nih.gov This interaction leads to SYK's activation and the subsequent phosphorylation of downstream signaling molecules.

This cascade of events triggers a variety of cellular responses, such as proliferation, differentiation, migration, phagocytosis, and the production of cytokines. In B-cells, SYK is essential for development and activation. mpg.de In mast cells, SYK activation downstream of the FcεRI receptor leads to degranulation and the release of inflammatory mediators. nih.govacs.org In macrophages and neutrophils, SYK is involved in phagocytosis and the inflammatory response mediated by Fcγ receptors. nih.govfrontiersin.org

SYK in Inflammatory and Autoimmune Disorders

Given its central role in immune cell activation, dysregulated SYK activity is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. acs.orgnih.gov These conditions are often characterized by an overactive immune response, leading to chronic inflammation and tissue damage. nih.gov

SYK's involvement in BCR and FcR signaling makes it a critical player in autoantibody-mediated diseases like rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and immune thrombocytopenia (ITP). frontiersin.orgtandfonline.com In these diseases, autoantibodies form immune complexes that activate Fcγ receptors on various immune cells, triggering inflammatory cascades that are dependent on SYK signaling. frontiersin.org Preclinical studies have shown that inhibiting SYK can ameliorate disease in animal models of arthritis. nih.govnih.gov Furthermore, SYK is expressed in the synovium of RA patients and is involved in the production of pro-inflammatory cytokines. frontiersin.org

SYK in B-cell Malignancies

SYK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the development, survival, and proliferation of both normal and malignant B-cells. aacrjournals.org In several B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and certain types of non-Hodgkin lymphoma (NHL), the BCR signaling pathway is constitutively active, driving tumor cell growth and survival. apexbt.comaacrjournals.org

Inhibition of SYK has been shown to block BCR signaling, leading to decreased cell viability and apoptosis in malignant B-cells. apexbt.commedchemexpress.com In preclinical models, SYK inhibitors have demonstrated the ability to inhibit the proliferation of lymphoma cell lines and reduce tumor growth in xenograft models. apexbt.commedchemexpress.com This has positioned SYK as a promising therapeutic target for the treatment of various B-cell cancers. nih.govhaematologica.org

Contextualization of PRT062607 within SYK Inhibitor Development

PRT062607 is a novel, orally bioavailable, and highly selective inhibitor of SYK. prnewswire.comapexbt.com It was developed as part of an effort to create potent and specific inhibitors of kinases involved in inflammatory and malignant processes. prnewswire.com

Historical Development of SYK Inhibitors

The recognition of SYK's crucial role in immune signaling pathways in the early 1990s spurred interest in developing inhibitors for therapeutic purposes. nih.govscielo.br The initial search for SYK inhibitors faced challenges, and it took time for compounds to progress to clinical trials. nih.gov Fostamatinib (B613848) was one of the first oral SYK inhibitors to be extensively studied and eventually approved for medical use. tandfonline.comglobenewswire.com The development of fostamatinib and other early inhibitors paved the way for the creation of more selective and potent second-generation inhibitors, such as entospletinib (B612047) and PRT062607 (also known as cerdulatinib). haematologica.orgresearchgate.net

Current Landscape of SYK Inhibitors in Clinical and Preclinical Stages

The field of SYK inhibitors is an active area of research and development, with several compounds in various stages of clinical and preclinical testing. researchgate.netpatsnap.com Fostamatinib is approved for the treatment of chronic immune thrombocytopenia. globenewswire.com Other SYK inhibitors are being investigated for a wide range of indications, including other autoimmune diseases like rheumatoid arthritis and various hematological malignancies. tandfonline.comresearchgate.netprecisionbusinessinsights.com

PRT062607 (BIIB-057) has been evaluated in early-phase clinical trials for conditions such as rheumatoid arthritis. medchemexpress.comselleckchem.com The development of dual inhibitors that target both SYK and other kinases, like FMS-like tyrosine kinase 3 (FLT3) or Janus kinases (JAKs), represents another avenue of investigation. aacrjournals.orgalzdiscovery.org The ongoing research aims to further define the therapeutic potential and safety of these targeted therapies. biospace.com

Research Findings on PRT062607

| Parameter | Finding | Reference |

| Target | Spleen tyrosine kinase (Syk) | apexbt.commedchemexpress.com |

| IC50 (Syk) | 1-2 nM | medchemexpress.com |

| Selectivity | >80-fold more selective for Syk than other kinases such as Fgr, Lyn, FAK, Pyk2, and Zap70. | apexbt.commedchemexpress.comselleckchem.com |

| In Vitro Activity | Potently inhibits B-cell receptor-mediated signaling and activation (IC50 ~0.27-0.28 μM) and Fcε receptor 1-mediated basophil degranulation (IC50 ~0.15-0.205 μM) in human whole blood. | nih.govnih.govmedchemexpress.comncats.iowestminster.ac.uk |

| In Vivo Activity | Demonstrates dose-dependent anti-inflammatory activity in rodent models of rheumatoid arthritis. | medchemexpress.comselleckchem.com |

| Preclinical Cancer Models | Inhibits B-cell signaling, induces apoptosis in NHL and CLL cell lines, and prevents tumor growth in a mouse xenograft model. | apexbt.commedchemexpress.com |

| Human Studies | First-in-human studies showed a favorable pharmacokinetic profile and the ability to completely and selectively inhibit SYK activity in healthy volunteers. | nih.govnih.govwestminster.ac.uk |

Research Significance and Rationale for Studying PRT062607

The rationale for studying PRT062607 is rooted in the central role of its target, Syk, in various physiological and pathological processes. nih.gov Syk is a key component in the signaling cascade of the B-cell receptor (BCR) and Fc receptors found on immune cells like mast cells, neutrophils, and macrophages. ontosight.ainih.gov By inhibiting Syk, PRT062607 can effectively modulate the responses of these cells, which are implicated in a variety of diseases.

The research significance of PRT062607 lies in its potential to elucidate the function of Syk in different contexts and to serve as a prototype for therapeutic agents. nih.govbiosynth.com Its high selectivity for Syk, with an IC50 of 1-2 nM, allows for more precise investigation of Syk-dependent pathways with minimal off-target effects. medchemexpress.comselleckchem.com Studies have shown it to be over 80-fold more selective for Syk than for other kinases such as Fgr, Lyn, and ZAP-70. medchemexpress.comapexbt.com

Key Research Areas:

Autoimmune and Inflammatory Disorders: A primary focus of PRT062607 research has been its potential to treat autoimmune diseases like rheumatoid arthritis and certain B-cell malignancies. nih.govprnewswire.com The rationale stems from Syk's involvement in immune complex-mediated inflammation and B-cell activation, which are hallmarks of these conditions. nih.gov Research has demonstrated that PRT062607 can inhibit B-cell activation and FcεRI-mediated basophil degranulation. nih.gov

Oncology: The role of Syk in the survival and proliferation of certain cancer cells, particularly those of B-cell origin like non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL), provides a strong rationale for investigating PRT062607 in oncology. ontosight.ainih.gov Studies have shown that the compound can inhibit SYK-mediated B-cell receptor signaling and reduce cell viability in NHL and CLL cell lines. medchemexpress.comnih.gov

Sepsis and Other Inflammatory Conditions: Research has also explored the effects of PRT062607 in the context of sepsis. Studies indicate that it can inhibit the activation of the SYK-NF-κB axis, a key player in the inflammatory response during sepsis. frontiersin.org

Bone Biology: The compound has been studied for its effects on bone cells, with research showing it can inhibit osteoclastogenesis and bone resorption. researchgate.net

Detailed Research Findings:

Preclinical and early clinical studies have provided valuable data on the activity of PRT062607. In human whole blood assays, it has been shown to potently inhibit B-cell antigen receptor-mediated signaling and activation. medchemexpress.com The compound has demonstrated the ability to completely inhibit Syk activity in multiple whole-blood assays following oral administration in healthy volunteers. nih.gov

Animal models have further substantiated the potential of PRT062607. In rodent models of rheumatoid arthritis, oral administration of the compound led to dose-dependent anti-inflammatory activity. selleckchem.com In mouse xenograft models of NHL, PRT062607 significantly inhibited tumor growth. apexbt.comnih.gov

The following interactive data tables summarize key findings from various research studies:

Table 1: In Vitro and Ex Vivo Activity of PRT062607

Table 2: In Vivo Research Findings for PRT062607

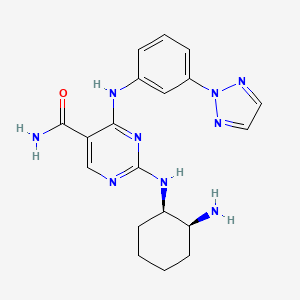

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N9O/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27)/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGKRVFSSHPBAJ-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370261-96-3 | |

| Record name | PRT-062607 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370261963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRT-062607 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9C42672RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Characterization and Pharmacological Profile of Prt062607

In Vitro Pharmacological Characterization

In vitro studies have been crucial in defining the potency and selectivity of PRT062607 as a SYK inhibitor and its effects on relevant cellular functions.

SYK Inhibition Potency and Selectivity

PRT062607 has been demonstrated to be a highly potent and selective inhibitor of SYK in cell-free assays. selleckchem.commedchemexpress.comselleckchem.comnih.govxcessbio.comresearchgate.net

In cell-free assays, PRT062607 exhibits an IC50 value for SYK in the low nanomolar range, specifically reported as 1 nM or 1-2 nM. selleckchem.commedchemexpress.comselleckchem.comnih.govxcessbio.comresearchgate.net This indicates a high degree of potency against the isolated SYK enzyme.

| Target | Assay Type | IC50 Value | Unit | Source |

|---|---|---|---|---|

| SYK | Cell-free assay | 1 | nM | selleckchem.comnih.govxcessbio.com |

| SYK | Cell-free assay | 1-2 | nM | medchemexpress.comselleckchem.com |

PRT062607 demonstrates significant selectivity for SYK over a panel of other kinases. selleckchem.commedchemexpress.comselleckchem.comxcessbio.com Its anti-SYK activity is reported to be at least 80-fold greater than its affinity for other kinases tested. selleckchem.commedchemexpress.comselleckchem.comnih.govnih.govresearchgate.netapexbt.com Kinases against which PRT062607 shows significantly lower potency include Fgr, PAK5, Lyn, FAK, Pyk2, FLT3, MLK1, and Zap70. selleckchem.commedchemexpress.comselleckchem.comxcessbio.comselleck.co.jpselleck.co.jp Specific IC50 values for some of these kinases have been reported, indicating activity in the nanomolar to micromolar range, substantially higher than that for SYK. For instance, IC50 values include 81 nM for Fgr, 88 nM for MLK1, 192 nM for Lyn, 415 nM for FAK, 108 nM for Pyk, 139 nM for FLT3, and 1.05 µM (1050 nM) for ZAP-70. medchemexpress.commedchemexpress.com

| Kinase | IC50 Value | Unit | Selectivity vs. SYK | Source |

|---|---|---|---|---|

| SYK | 1-2 | nM | - | selleckchem.commedchemexpress.comselleckchem.comnih.govxcessbio.comresearchgate.net |

| Fgr | 81 | nM | >80-fold lower potency | medchemexpress.commedchemexpress.com |

| MLK1 | 88 | nM | >80-fold lower potency | medchemexpress.commedchemexpress.com |

| Lyn | 192 | nM | >80-fold lower potency | medchemexpress.commedchemexpress.com |

| FAK | 415 | nM | >80-fold lower potency | medchemexpress.commedchemexpress.com |

| Pyk2 | 108 | nM | >80-fold lower potency | medchemexpress.commedchemexpress.com |

| FLT3 | 139 | nM | >80-fold lower potency | medchemexpress.commedchemexpress.comoncotarget.com |

| Zap70 | 1050 | nM | >80-fold lower potency | medchemexpress.commedchemexpress.com |

IC50 Values for SYK in Cell-Free Assays

Cellular Pathway Inhibition and Functional Assays

Beyond enzymatic inhibition, PRT062607 has been evaluated for its ability to inhibit SYK-dependent signaling pathways and cellular functions in relevant cell types. selleckchem.comselleckchem.comnih.govnih.govxcessbio.comselleck.co.jpresearchgate.netaxonmedchem.comnih.govuni.lu

PRT062607 potently inhibits B-cell activation mediated by the BCR. selleckchem.comselleckchem.comnih.govnih.govxcessbio.comapexbt.comselleck.co.jpresearchgate.netaxonmedchem.comnih.govuni.luwestminster.ac.uk Studies in human whole blood have shown IC50 values for the inhibition of BCR-mediated B-cell signaling and activation in the sub-micromolar range, specifically 0.27 µM and 0.28 µM. selleckchem.commedchemexpress.comselleckchem.comnih.gov In a separate analysis of PK/PD relationship, the IC50 for inhibition of BCR-mediated B-cell activation was indicated as 324 nM (0.324 µM). nih.govnih.govresearchgate.netwestminster.ac.ukresearchgate.net PRT062607 successfully inhibited SYK-mediated BCR signaling and decreased cell viability in non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL) cell lines. medchemexpress.comselleckchem.comnih.govnih.govapexbt.com It also effectively antagonized CLL cell survival after BCR triggering and inhibited the secretion of chemokines like CCL3 and CCL4 by CLL cells. selleckchem.commedchemexpress.comselleckchem.comapexbt.com Inhibition of SYK and extracellular signal-regulated kinase (ERK) phosphorylation after BCR triggering has also been observed. selleckchem.commedchemexpress.com

| Cellular Process | Cell Type | Assay Type | IC50 Value | Unit | Source |

|---|---|---|---|---|---|

| BCR-mediated B-cell signaling | Human whole blood | In vitro assay | 0.27 | µM | selleckchem.commedchemexpress.comselleckchem.comnih.gov |

| BCR-mediated B-cell activation | Human whole blood | In vitro assay | 0.28 | µM | selleckchem.commedchemexpress.comselleckchem.comnih.gov |

| BCR-mediated B-cell activation | Human whole blood | PK/PD analysis | 324 | nM | nih.govnih.govresearchgate.netwestminster.ac.ukresearchgate.net |

| SYK-mediated BCR signaling inhibition | NHL and CLL cells | In vitro cell assay | Not specified | - | medchemexpress.comselleckchem.comnih.govnih.govapexbt.com |

PRT062607 also potently inhibits basophil degranulation mediated by the high-affinity IgE receptor (FcεRI). selleckchem.comselleckchem.comnih.govnih.govxcessbio.comapexbt.comselleck.co.jpresearchgate.netnih.govuni.luwestminster.ac.uk In human whole blood assays, the IC50 for inhibiting FcεRI-mediated basophil degranulation is reported as 0.15 µM. selleckchem.commedchemexpress.comselleckchem.comnih.gov Analysis of the PK/PD relationship indicated an IC50 of 205 nM (0.205 µM) for this inhibition. nih.govnih.govresearchgate.netwestminster.ac.ukresearchgate.net This demonstrates PRT062607's ability to block SYK-dependent signaling pathways involved in allergic responses.

| Cellular Process | Cell Type | Assay Type | IC50 Value | Unit | Source |

|---|---|---|---|---|---|

| FcεRI-mediated basophil degranulation | Human whole blood | In vitro assay | 0.15 | µM | selleckchem.commedchemexpress.comselleckchem.comnih.gov |

| FcεRI-mediated basophil degranulation | Human whole blood | PK/PD analysis | 205 | nM | nih.govnih.govresearchgate.netwestminster.ac.ukresearchgate.net |

Inhibition of Downstream Signaling Molecules (e.g., pERK, pAKT, pSYK, BLNK phosphorylation)

PRT062607 has demonstrated significant inhibitory effects on the phosphorylation of key downstream signaling molecules activated by SYK. In Ramos cells, treatment with PRT062607 hydrochloride (0.01-2 μM for 3 days) resulted in the inhibition of ERK (Y204), AKT (S473), and SYK (Y352) phosphorylation. medchemexpress.commedchemexpress.cn While the inhibition of ERK and AKT phosphorylation was not entirely concentration-dependent, complete inhibition was observed. medchemexpress.commedchemexpress.cn BLNK Tyr84 phosphorylation was inhibited by PRT062607 in a concentration-dependent manner. medchemexpress.commedchemexpress.cn Specifically, PRT062607 potently inhibited BCR-mediated pERK Tyr204 in the Ramos B cell line, but did not suppress PMA-mediated pERK Tyr204. medchemexpress.commedchemexpress.cn In neuroblastoma cells (SH-SY5Y), PRT062607 also reduced the phosphorylation of ERK1/2 and Akt after 4 or 24 hours of treatment. mdpi.com

Inhibition of Chemokine Secretion (CCL3, CCL4, CXCL12, CXCL13)

PRT062607 has been shown to inhibit the secretion of specific chemokines. It inhibits the BCR-dependent secretion of CCL3 and CCL4 by CLL cells. selleckchem.commedchemexpress.comapexbt.comresearchgate.netbiocrick.com

Impact on Cell Migration

PRT062607 impacts the migration of leukemia cells. It inhibits the migration of leukemia cells towards the tissue homing chemokines CXCL12 and CXCL13, and beneath stromal cells. selleckchem.commedchemexpress.comapexbt.comresearchgate.netbiocrick.com

Induction of Apoptosis in Cancer Cell Lines (e.g., NHL, CLL, SU-DHL6, Ramos cells)

PRT062607 induces apoptosis in certain cancer cell lines, particularly those from NHL and CLL. SYK inhibition by PRT062607 leads to the abrogation of downstream kinase activity and subsequent apoptosis in a subset of NHL and CLL cells. researchgate.netnih.gov In NHL cell lines, PRT062607 inhibits SYK activation and induces caspase-dependent apoptosis. apexbt.com Sensitive cell lines, such as SU-DHL4, SU-DHL6, and Ramos, which express functional BCR, undergo apoptosis in response to SYK inhibition by PRT062607. nih.govresearchgate.net In mixing experiments with human whole blood and SU-DHL6 cells, the tumor B-cell line underwent apoptosis in response to SYK inhibition, while primary B-cells did not, highlighting the compound's specificity against its target kinase in this context. researchgate.netnih.govbiocrick.com

In Vivo Preclinical Efficacy Studies

PRT062607 has demonstrated efficacy in various in vivo preclinical models, particularly in the context of inflammation and cancer. selleckchem.commedchemexpress.comcaymanchem.comnih.govapexbt.comnih.govmedchemexpress.com Oral administration of PRT062607 has produced dose-dependent anti-inflammatory activity in rodent models of rheumatoid arthritis. selleckchem.commedchemexpress.comcaymanchem.commedchemexpress.com It has also prevented BCR-mediated splenomegaly and significantly inhibited NHL tumor growth in xenograft models. caymanchem.comapexbt.comresearchgate.netnih.govmedchemexpress.com

Anti-inflammatory Activity in Animal Models

PRT062607 exhibits robust anti-inflammatory activity in a variety of animal models. nih.govresearchgate.netnih.govwestminster.ac.uk This anti-inflammatory effect is related to its ability to suppress SYK kinase function. nih.govresearchgate.netnih.govwestminster.ac.uk

Rat Collagen-Induced Arthritis Model

The rat collagen-induced arthritis (CIA) model is a widely used experimental model for preclinical testing of anti-arthritic agents, characterized by polyarthritis with features analogous to human rheumatoid arthritis, including synovitis, cartilage degradation, bone resorption, and periarticular inflammation. criver.cominotiv.com PRT062607 has shown significant anti-inflammatory activity in this model. nih.govresearchgate.netnih.govwestminster.ac.ukresearchgate.net Clinical PK/PD studies have indicated that the in vivo anti-inflammatory activity of PRT062607 observed in the rat CIA model suggests that therapeutic concentrations could potentially be achieved safely in humans for the treatment of autoimmune diseases. nih.govresearchgate.netnih.govwestminster.ac.uk Statistically significant efficacy was observed at concentrations that specifically suppressed Syk activity by 67%. selleckchem.com

Rat Collagen-Induced Arthritis Model Efficacy Data (Illustrative based on text)

| Model | Species | Outcome Measured | PRT062607 Effect | Citation |

| Collagen-Induced Arthritis | Rat | Anti-inflammatory Activity | Dose-dependent reduction in inflammation severity | selleckchem.commedchemexpress.comcaymanchem.commedchemexpress.com |

| Collagen-Induced Arthritis | Rat | Syk Activity Suppression | Statistically significant efficacy at 67% suppression | selleckchem.com |

Inhibition of Downstream Signaling in Ramos Cells (Illustrative based on text)

| Signaling Molecule | Phosphorylation Site | PRT062607 Effect (0.01-2 μM, 3 days) | Concentration Dependence |

| ERK | Y204 | Inhibited | Not entirely concentration-dependent |

| AKT | S473 | Inhibited | Not entirely concentration-dependent |

| SYK | Y352 | Inhibited | Not specified |

| BLNK | Tyr84 | Inhibited | Concentration-dependent |

Inhibition of Chemokine Secretion by CLL Cells (Illustrative based on text)

| Chemokine | PRT062607 Effect |

| CCL3 | Inhibited |

| CCL4 | Inhibited |

Impact on Leukemia Cell Migration (Illustrative based on text)

| Target Chemokine/Location | PRT062607 Effect |

| CXCL12 | Inhibited Migration |

| CXCL13 | Inhibited Migration |

| Beneath stromal cells | Inhibited Migration |

Induction of Apoptosis in Cancer Cell Lines (Illustrative based on text)

| Cell Line | Cancer Type | BCR Expression | Apoptosis Induction by PRT062607 |

| SU-DHL4 | NHL | Functional | Yes |

| SU-DHL6 | NHL | Functional | Yes |

| Ramos | NHL | Functional | Yes |

| Primary B-cells | N/A | Functional | No |

In Vivo Tumor Growth Inhibition (Illustrative based on text)

| Model | Species | Tumor Type | PRT062607 Effect on Tumor Growth |

| Ramos Xenograft Model | Mouse | NHL | Significantly inhibited |

Rodent Models of Rheumatoid Arthritis

Oral administration of PRT062607 has demonstrated dose-dependent anti-inflammatory activity in two rodent models of rheumatoid arthritis selleckchem.commedchemexpress.comcaymanchem.commedchemexpress.commedchemexpress.com. Statistically significant efficacy was observed at concentrations that specifically suppressed SYK activity selleckchem.commedchemexpress.com. This suggests that specific SYK inhibition can modulate immune function in a manner similar to SYK genetic deficiency, providing a potential therapeutic strategy for inflammatory diseases medchemexpress.com.

Anti-tumor Activity in Animal Models

PRT062607 has shown potent anti-tumor activity in tumor xenograft mouse models medchemexpress.commedchemexpress.comglpbio.com. Its activity in these models is linked to its ability to inhibit SYK-mediated signaling, which is crucial for the survival and proliferation of certain cancer cells, particularly B-cell malignancies nih.govnih.govresearchgate.net.

Non-Hodgkin Lymphoma (NHL) Xenograft Models

In xenograft models of Non-Hodgkin Lymphoma (NHL), oral dosing of PRT062607 significantly inhibited tumor growth nih.govnih.govmedchemexpress.commedchemexpress.comresearchgate.net. SYK is persistently phosphorylated and contributes to the pathogenesis of a subset of NHL, and its inhibition by PRT062607 leads to the abrogation of downstream kinase activity and apoptosis nih.govnih.gov. Studies in NHL cell lines have shown that these cells are more reliant on SYK for survival than primary B-cells researchgate.net.

Prevention of BCR-Mediated Splenomegaly in Mice

Oral administration of PRT062607 prevented BCR-mediated splenomegaly in mice nih.govnih.govmedchemexpress.commedchemexpress.comresearchgate.net. Chronic BCR stimulation in mice can lead to B-cell expansion and splenomegaly nih.gov. PRT062607 suppresses mouse B-cell activation following stimulation, thereby preventing this increase in spleen size nih.govmedchemexpress.commedchemexpress.com.

The following table summarizes some preclinical findings of PRT062607 in animal models:

| Model | Species | Key Finding | Source |

| Rheumatoid Arthritis Models | Rodent | Dose-dependent anti-inflammatory activity | selleckchem.commedchemexpress.com |

| Non-Hodgkin Lymphoma Xenografts | Mouse | Significant inhibition of tumor growth | nih.govresearchgate.net |

| Chronic BCR Stimulation | Mouse | Prevention of BCR-mediated splenomegaly and suppressed B-cell activation | nih.govresearchgate.net |

| Sepsis (Cecal Ligation and Puncture) | Murine | Reduction of cardiac dysfunction and multi-organ injury, reduced inflammation | frontiersin.orgnih.gov |

Effects on Sepsis-Induced Pathologies

SYK has been identified as a potential contributor to the pathophysiology of sepsis, with increased expression observed in the whole blood of septic patients nih.govfrontiersin.orgnih.govqmul.ac.ukresearchgate.netresearchgate.net. Investigations into the effects of PRT062607 in murine models of sepsis have revealed beneficial outcomes nih.govfrontiersin.orgnih.govqmul.ac.ukresearchgate.netdntb.gov.ua.

Reduction of Cardiac Dysfunction and Multi-Organ Failure in Murine Sepsis Models

In a clinically-relevant murine model of polymicrobial sepsis induced by cecal ligation and puncture (CLP), treatment with PRT062607 significantly reduced systolic and diastolic cardiac dysfunction compared to vehicle-treated mice nih.govfrontiersin.orgnih.govqmul.ac.ukresearchgate.netdntb.gov.uaresearchgate.net. Furthermore, PRT062607 treatment attenuated renal dysfunction and liver injury caused by sepsis nih.govfrontiersin.orgnih.govqmul.ac.ukresearchgate.netdntb.gov.ua. These results suggest that SYK inhibition can reduce multi-organ dysfunction and injury in sepsis frontiersin.orgnih.gov.

Inhibition of SYK-NF-κB Axis and NLRP3 Inflammasome Activation in Sepsis

The protective effects of PRT062607 in sepsis models are associated with its impact on key inflammatory pathways nih.govfrontiersin.orgnih.govqmul.ac.ukresearchgate.netresearchgate.netresearchgate.net. CLP-sepsis leads to a significant increase in the phosphorylation and activation of SYK in cardiac tissue, which is inhibited by PRT062607 administration frontiersin.orgnih.gov. The inhibition of SYK phosphorylation by PRT062607 is linked to a reduced activation of IKK (a component of the NF-κB pathway) and decreased levels of NLRP3 in the heart of septic animals nih.govfrontiersin.orgnih.govqmul.ac.ukresearchgate.netresearchgate.net. This indicates that PRT062607 attenuates the activation of pro-inflammatory pathways, including the NF-κB axis and the NLRP3 inflammasome, which are critical to the progression of sepsis-induced organ damage nih.govfrontiersin.orgnih.govqmul.ac.ukresearchgate.net.

The reduction in sepsis-induced systemic inflammation, measured by a decrease in inflammatory cytokines and chemokines in the serum, also contributes to the beneficial effects of PRT062607 in CLP-mice nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net.

Here is a table summarizing the effects of PRT062607 on sepsis-induced pathologies:

| Pathology/Marker | Effect of PRT062607 in Murine Sepsis Model | Source |

| Systolic Cardiac Dysfunction | Reduced | frontiersin.orgnih.govqmul.ac.uk |

| Diastolic Cardiac Dysfunction | Reduced | frontiersin.orgnih.govqmul.ac.uk |

| Renal Dysfunction | Attenuated | frontiersin.orgnih.govqmul.ac.uk |

| Liver Injury | Attenuated | frontiersin.orgnih.govqmul.ac.uk |

| Cardiac SYK Phosphorylation | Inhibited | frontiersin.orgnih.gov |

| Cardiac IKK Phosphorylation | Reduced | frontiersin.orgnih.govqmul.ac.uk |

| Cardiac NLRP3 Levels | Reduced | frontiersin.orgnih.govqmul.ac.uk |

| Systemic Inflammation (Cytokines) | Reduced | nih.govfrontiersin.orgnih.govresearchgate.net |

Effects on Bone Metabolism and Osteolytic Diseases

Osteolytic diseases, such as postmenopausal osteoporosis and bone destruction induced by breast cancer, are primarily driven by excessive bone resorption carried out by osteoclasts researchgate.netnih.gov. SYK is known to be involved in the formation and activity of osteoclasts, the cells responsible for breaking down bone tissue researchgate.netdovepress.com. Studies have investigated the potential of PRT062607, as a SYK inhibitor, to mitigate bone loss and destruction in these pathological conditions researchgate.netnih.gov.

Inhibition of Osteoclast-Specific Gene Expression and Bone Resorption

In vitro studies have demonstrated that PRT062607 exhibits inhibitory actions on osteoclast-specific gene expression and bone resorption researchgate.netnih.gov. The differentiation and activity of osteoclasts are significantly influenced by Receptor Activator of Nuclear Factor kappa B Ligand (RANKL) researchgate.netdovepress.com. PRT062607 has been shown to inhibit osteoclastogenesis (the development of osteoclasts) and bone resorption induced by RANKL researchgate.netnih.gov. This suggests that PRT062607 can directly impact the key processes involved in bone breakdown.

Prevention of Ovariectomy-Induced Bone Loss

Ovariectomy (OVX) in animal models is commonly used to simulate postmenopausal osteoporosis, a condition characterized by significant bone loss due to estrogen deficiency researchgate.netnih.gov. Studies have shown that PRT062607 can prevent post-ovariectomy bone loss in vivo researchgate.netnih.govlarvol.com. These findings align with the in vitro observations regarding PRT062607's effects on osteoclasts and suggest a potential therapeutic benefit in preventing bone density reduction associated with estrogen deficiency researchgate.netnih.gov.

Protection Against Breast Cancer-Induced Bone Destruction

Breast cancer can lead to osteolytic metastases, where cancer cells interact with the bone microenvironment to promote excessive osteoclast activity and subsequent bone destruction researchgate.netnih.gov. Research indicates that PRT062607 can protect against breast cancer-induced bone destruction in vivo researchgate.netnih.govlarvol.com. This protective effect is consistent with its inhibitory actions on osteoclasts and its reported suppressive effects on the growth, migration, and invasion of breast carcinoma cell lines, such as MDA-MB-231, observed in vitro researchgate.netnih.gov.

Mechanisms via PLCγ2 and PI3K-AKT-mTOR Pathways

The inhibitory effects of PRT062607 on osteoclast function and breast cancer cell activity have been shown to be mediated through specific intracellular signaling pathways, notably the PLCγ2 and PI3K-AKT-mTOR pathways researchgate.netnih.gov.

SYK plays a crucial role in the signaling cascade initiated by RANKL, which is essential for osteoclast differentiation and activity researchgate.netdovepress.com. Downstream of SYK, the activation of Phospholipase C gamma 2 (PLCγ2) is critical for calcium signaling, a key event in osteoclastogenesis acs.org. The PI3K-AKT-mTOR pathway is also a significant signaling cascade involved in various cellular processes, including cell growth, survival, and metabolism, and has been implicated in bone metabolism and cancer progression nih.govadooq.com.

Studies have demonstrated that PRT062607 exerts its effects by influencing these pathways. The inhibition of SYK by PRT062607 leads to the modulation of signaling through PLCγ2 and the PI3K-AKT-mTOR axis researchgate.netnih.gov. This modulation contributes to the observed reduction in osteoclast-specific gene expression, bone resorption, and the suppression of breast cancer cell functionalities researchgate.netnih.gov.

The involvement of the PLCγ2 and PI3K-AKT-mTOR pathways highlights the complex molecular mechanisms through which PRT062607 exerts its protective effects in osteolytic diseases researchgate.netnih.gov.

Summary of Preclinical Findings

The preclinical characterization of PRT062607 indicates its potential as a therapeutic agent for osteolytic diseases mediated by osteoclasts. The compound has demonstrated the ability to inhibit osteoclast activity in vitro and prevent bone loss in in vivo models of postmenopausal osteoporosis and breast cancer-induced bone destruction. These effects are mediated, at least in part, through the modulation of the PLCγ2 and PI3K-AKT-mTOR signaling pathways.

| Effect | In vitro Observation | In vivo Observation | Mediating Pathways |

| Inhibition of Osteoclast-Specific Gene Expression | Yes (RANKL-induced) researchgate.netnih.gov | Not directly assessed in search results for in vivo gene expression, but implied by bone preservation. | PLCγ2, PI3K-AKT-mTOR researchgate.netnih.gov |

| Inhibition of Bone Resorption | Yes (RANKL-induced) researchgate.netnih.gov | Implied by prevention of bone loss/destruction researchgate.netnih.gov | PLCγ2, PI3K-AKT-mTOR researchgate.netnih.gov |

| Prevention of Ovariectomy-Induced Bone Loss | Not directly applicable (OVX is an in vivo model) | Yes researchgate.netnih.govlarvol.com | Implied involvement of pathways downstream of SYK researchgate.netnih.gov |

| Protection Against Breast Cancer-Induced Bone Destruction | Yes (Inhibition of MDA-MB-231 growth, migration, invasion) researchgate.netnih.gov | Yes researchgate.netnih.govlarvol.com | PLCγ2, PI3K-AKT-mTOR researchgate.netnih.gov |

Pharmacodynamics and Clinical Translation of Prt062607

Pharmacodynamic Markers and Assays

Pharmacodynamic (PD) studies are crucial for evaluating the biological effects of a drug and understanding the relationship between drug exposure and its effects on the body. In the context of SYK inhibition by PRT062607, PD markers and assays are used to assess the extent and selectivity of SYK inhibition in immune cells and the resulting impact on immune cell function nih.govnih.govresearchgate.net. These assays typically involve stimulating immune cells ex vivo and measuring downstream signaling events or functional responses that are dependent on SYK activity nih.govnih.govresearchgate.net. Control measures using SYK-independent stimuli are also employed to confirm the specificity of the observed effects nih.govnih.govresearchgate.net. Whole blood assays are often utilized to provide a more accurate representation of the drug's potency in circulation nih.govresearchgate.net.

SYK-Dependent Immune Cell Functional Responses

SYK plays a central role in initiating signaling cascades following the engagement of various immune receptors. Assays measuring responses downstream of these receptors are used to assess the inhibitory effect of PRT062607 on SYK activity in a cellular context nih.govnih.govresearchgate.net.

The B-cell receptor (BCR) signaling pathway is highly dependent on SYK activation ontosight.ainih.govresearchgate.net. Upon BCR engagement, SYK is activated and phosphorylates downstream targets, leading to a cascade of events that include the phosphorylation of Extracellular signal-regulated kinase (ERK) and the upregulation of cell surface activation markers like CD69 medchemexpress.comnih.govnih.govresearchgate.netaacrjournals.org. Assays measuring BCR-induced phosphorylation of ERK (pERK) and the expression of CD69 on B cells are used as PD markers for SYK inhibition nih.govnih.govresearchgate.net.

Studies have shown that PRT062607 potently inhibits BCR-mediated signaling and activation in human whole blood medchemexpress.commedchemexpress.comresearchgate.net. Specifically, PRT062607 has been shown to suppress BCR-mediated pERK (Tyr204) and CD69 upregulation in B cells in a concentration-dependent manner medchemexpress.comnih.govresearchgate.netresearchgate.net.

| Assay | IC50 (µM) |

| BCR-mediated B cell signaling (pERK) | 0.27 medchemexpress.comresearchgate.net |

| BCR-mediated B cell activation (CD69) | 0.28 medchemexpress.comresearchgate.net |

Data from human studies indicated an IC50 of 324 nM for the inhibition of B-cell antigen receptor-mediated B-cell activation by PRT062607 nih.govnih.govresearchgate.net. In Ramos B cells, PRT062607 potently inhibited BCR-mediated pERK Tyr204 without suppressing PMA-mediated pERK Tyr204 medchemexpress.com. Inhibition of SYK activity correlated well with the suppression of B cell activation researchgate.net.

The high-affinity immunoglobulin E (IgE) receptor (FcεRI), found on basophils and mast cells, also utilizes SYK for downstream signaling, leading to cellular activation and degranulation nih.govbuhlmannlabs.com. Basophil degranulation results in the upregulation of cell surface markers, including CD63 nih.govrevistanefrologia.commdpi.comconicet.gov.ar. FcεRI-induced upregulation of basophil cell surface CD63 is used as a PD marker to assess the effect of SYK inhibitors on this pathway nih.govnih.govresearchgate.netbuhlmannlabs.com.

PRT062607 has been shown to inhibit FcεRI-mediated basophil degranulation in human whole blood medchemexpress.comresearchgate.net. The inhibition of basophil degranulation after FcεRI cross-linking by PRT062607 has been observed in a concentration-dependent manner researchgate.net.

| Assay | IC50 (µM) |

| FcεRI-mediated basophil degranulation (CD63) | 0.15 medchemexpress.comresearchgate.net |

Analysis of the PK/PD relationship in human studies indicated an IC50 of 205 nM for the inhibition of FcεRI-mediated basophil degranulation nih.govnih.govresearchgate.net. FcεRI-mediated basophil degranulation was significantly suppressed and returned to baseline levels over time following PRT062607 administration researchgate.net.

BCR-Induced pERK and CD69 Upregulation in B Cells

SYK-Independent Immune Cell Functional Responses (Control Measures)

To confirm the specificity of PRT062607's inhibitory effects on SYK-dependent pathways, assays using stimuli that activate immune cells through SYK-independent mechanisms are employed nih.govnih.govresearchgate.net.

Phorbol myristate acetate (B1210297) (PMA) is a direct activator of protein kinase C (PKC), which can lead to the phosphorylation of ERK independently of SYK nih.govresearchgate.net. Measuring PMA-induced pERK in B cells serves as a control to demonstrate that PRT062607 specifically inhibits SYK-mediated ERK phosphorylation and not the general ERK phosphorylation pathway medchemexpress.comnih.govresearchgate.net.

Studies have shown that PRT062607 does not inhibit PMA-induced B-cell activation or PMA-induced pERK in B cells medchemexpress.comnih.govresearchgate.netresearchgate.net. This indicates that the inhibitory effect of PRT062607 on BCR-induced pERK is specifically due to SYK inhibition medchemexpress.comnih.govresearchgate.net.

N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a chemoattractant that activates basophils through G-protein-coupled receptors, a SYK-independent pathway, leading to degranulation and CD63 upregulation nih.govresearchgate.netbuhlmannlabs.comrevistanefrologia.comconicet.gov.ar. Measuring fMLP-induced basophil CD63 upregulation is used as a control to show that PRT062607's effect on basophil degranulation is specific to the FcεRI-mediated, SYK-dependent pathway nih.govresearchgate.netresearchgate.net.

No inhibition of SYK-independent fMLP-mediated basophil degranulation has been observed with PRT062607 treatment nih.govresearchgate.netresearchgate.netresearchgate.net. This confirms the selectivity of PRT062607 for SYK-dependent basophil activation pathways nih.govresearchgate.netresearchgate.net.

PMA-Induced pERK in B Cells

Clinical Pharmacodynamic Relationship and Extrapolation

The clinical pharmacodynamic (PD) relationship of PRT062607 has been evaluated in human studies to understand how drug exposure correlates with its biological effects. nih.govnih.govresearchgate.netwestminster.ac.uk These studies aim to characterize the relationship between PRT062607 plasma concentrations and the inhibition of SYK activity in relevant immune cells. nih.govnih.govwestminster.ac.uk Extrapolation of these findings is crucial for predicting therapeutic concentrations and potential efficacy in patient populations based on data obtained from studies in healthy volunteers and animal models. nih.govnih.govresearchgate.netwestminster.ac.uk

PK/PD Relationship in Healthy Volunteers

Studies in healthy volunteers have characterized the pharmacokinetic (PK) and PD profiles of PRT062607 following oral administration. nih.govnih.govresearchgate.netwestminster.ac.uk Analysis of the PK/PD relationship revealed the concentrations at which PRT062607 inhibits SYK-dependent immune cell activation. The half-life of the PD effect in more sensitive assays was approximately 24 hours, with levels returning to baseline by 72 hours. nih.govnih.govresearchgate.netwestminster.ac.uk Selectivity for SYK inhibition was observed across all tested dose levels. nih.govnih.govresearchgate.netwestminster.ac.uk

The analysis of the PK/PD relationship in healthy volunteers provided specific IC50 values for the inhibition of key SYK-mediated responses:

| PD Endpoint | IC50 (nM) |

| BCR-mediated B cell activation | 324 |

| FcεRI-mediated basophil degranulation | 205 |

These findings demonstrate a clear relationship between PRT062607 plasma concentrations and the inhibition of SYK activity in humans. nih.govnih.govresearchgate.netwestminster.ac.uk

Prediction of Therapeutic Concentrations in Humans

Based on the clinical PK/PD data obtained from healthy volunteers and findings from preclinical animal models, predictions can be made regarding the therapeutic concentrations of PRT062607 likely to be effective in humans for conditions driven by aberrant SYK activity. nih.govnih.govresearchgate.netwestminster.ac.uk The clinical PK/PD relationship observed in healthy volunteers was correlated with the in vivo anti-inflammatory activity of PRT062607 demonstrated in animal models, such as the rat collagen-induced arthritis model. nih.govnih.govresearchgate.netwestminster.ac.uk This correlation supports the prediction that therapeutic concentrations capable of achieving efficacy in autoimmune diseases may be safely attained in humans. nih.govnih.govresearchgate.netwestminster.ac.uk Complete inhibition of SYK in peripheral whole-blood assays was achieved at steady state at a dose of 110 mg once daily in healthy volunteers. nih.govresearchgate.net PK/PD evaluations facilitated dose projections for potential efficacy in human autoimmune disease based on the exposures required for efficacy in animal models. nih.govresearchgate.net

Augmentation of Chemotherapeutic Activity

Research has explored the potential of PRT062607 to augment the activity of chemotherapeutic agents, particularly in the context of B-cell malignancies where SYK signaling plays a role in cell survival and proliferation. nih.govnih.gov

Synergy with Fludarabine (B1672870) in Chronic Lymphocytic Leukemia (CLL) Cells

Studies have investigated the combination of PRT062607 with fludarabine, a chemotherapy medication used in the treatment of CLL, to assess potential synergistic effects. nih.govnih.govresearchgate.net Fludarabine is a purine (B94841) analog that inhibits DNA synthesis and is active against both dividing and resting cells. wikipedia.orgmims.com SYK is persistently phosphorylated in a subset of CLL, and its inhibition can lead to the abrogation of downstream kinase activity and apoptosis. nih.govnih.gov

Combination treatment of primary CLL cells with PRT062607 and fludarabine has demonstrated a synergistic enhancement of activity at nanomolar concentrations. nih.govnih.govresearchgate.netbiocrick.com This synergy suggests that co-administering PRT062607 with fludarabine could potentially increase cell killing in CLL cells. nih.govresearchgate.net The synergistic effect observed at nanomolar concentrations indicates that PRT062607 may allow for reduced fludarabine exposure while maintaining or increasing efficacy, potentially mitigating some of the toxicities associated with fludarabine. nih.gov

Data from studies combining PRT062607 and fludarabine in primary CLL cells showed increased cell killing and a fludarabine-sparing effect at nanomolar and low micromolar concentrations. researchgate.net Analysis of cell viability data from combination studies confirmed the synergistic interaction between PRT062607 and fludarabine in a CLL viability assay. nih.gov

Table: Synergy of PRT062607 and Fludarabine in CLL Cells

| Treatment Combination | Effect on CLL Cell Viability | Notes |

| Fludarabine alone | Inhibition | Dose-dependent |

| PRT062607 alone | Inhibition | Dose-dependent |

| PRT062607 + Fludarabine | Synergistic enhancement | Observed at nanomolar concentrations nih.govnih.govresearchgate.net |

| PRT062607 + Fludarabine | Increased cell killing | At nanomolar and low micromolar concentrations researchgate.net |

| PRT062607 + Fludarabine | Fludarabine sparing effect | At nanomolar and low micromolar concentrations researchgate.net |

This synergistic activity highlights the potential of combining SYK inhibition with traditional chemotherapy approaches in the treatment of CLL. nih.govnih.gov

Advanced Research Directions and Future Perspectives

Structural Basis of SYK Inhibition by PRT062607

Understanding the molecular interactions between PRT062607 and SYK is crucial for elucidating its inhibitory mechanism and informing future drug design efforts.

Noncovalent ATP-Competitive Binding to SYK

PRT062607 functions as a noncovalent ATP-competitive inhibitor of SYK nih.govresearchgate.netrsc.orgscilit.com. This means that PRT062607 binds to the same site on the SYK enzyme as ATP, the molecule that SYK normally uses as an energy source to phosphorylate its substrates rsc.org. By occupying the ATP-binding pocket, PRT062607 prevents ATP from binding, thereby blocking SYK's kinase activity rsc.org. Crystal structures of SYK bound to PRT062607 (PDB 4RX9) have revealed similar interactions with the hinge, activation loop (A-loop), and catalytic loop of the kinase domain researchgate.netresearchgate.net. These interactions are key to its inhibitory effect researchgate.netresearchgate.net. PRT062607 notably engages with the catalytic aspartate, characteristic of type-I kinase inhibitors researchgate.netbiorxiv.org.

Conformational Changes Induced by PRT062607 Binding

Binding of PRT062607 to the ATP-binding pocket of SYK can induce conformational changes within the kinase structure researchgate.netresearchgate.netbiorxiv.org. Specifically, studies have observed changes in the conformation of the αi helix upon PRT062607 binding researchgate.netresearchgate.netbiorxiv.org. In some instances, this segment, which is involved in forming the trans autophosphorylation dimer interface in other kinases, becomes disordered and retracted biorxiv.org. This conformational alteration induced by the drug could potentially impair the formation of this dimer, further contributing to enzyme inhibition biorxiv.org. While the precise mechanism by which PRT062607 binding to the active site leads to this distal destabilization of the αi helix is still under investigation, it is considered a genuine conformational change induced by the drug biorxiv.org.

PRT062607 in Combination Therapies

Given the complexity of diseases driven by aberrant SYK signaling, investigating PRT062607 in combination with other therapeutic agents is a significant area of research.

Rationales for Combination Strategies

The rationale for combining PRT062607 with other drugs stems from the potential to achieve enhanced therapeutic efficacy, overcome mechanisms of resistance, and potentially reduce the required dose of individual agents, thereby mitigating toxicity nih.govresearchgate.net. In B-cell malignancies like chronic lymphocytic leukemia (CLL), SYK plays a crucial role in B-cell receptor (BCR) signaling, which is essential for cell survival and proliferation nih.govnih.govglpbio.comresearchgate.net. Combining a SYK inhibitor like PRT062607 with chemotherapy agents or other targeted therapies that act on different pathways could lead to synergistic effects nih.govresearchgate.netoncotarget.comresearchgate.net. For instance, in CLL, combinations that incorporate drugs with novel mechanisms of action are urgently needed, especially for high-risk patients, to potentially decrease the exposure and toxicity associated with standard chemotherapy while increasing activity nih.gov.

Preclinical Evidence for Synergistic Effects

Preclinical studies have provided evidence for synergistic effects when PRT062607 is used in combination with other agents. In chronic lymphocytic leukemia (CLL) cells, combination treatment with PRT062607 plus fludarabine (B1672870), a chemotherapy agent, produced synergistic enhancement of activity at nanomolar concentrations nih.govnih.govresearchgate.net. This synergy was observed even in samples from poor-prognosis patients, including those with the 17p deletion nih.govresearchgate.net. The combination treatment led to equivalent cell killing at lower concentrations of fludarabine when combined with PRT062607, indicating a potential fludarabine-sparing effect nih.gov. Synergy was detected using independent analysis strategies such as Loewe additivity, Bliss independence analysis, and Chou median effect analysis nih.gov.

In the context of acute myeloid leukemia (AML) driven by FLT3-ITD mutations, where SYK is often activated, combination strategies involving SYK inhibitors have been explored. Preclinical studies in AML cell lines expressing constitutively active SYK in the presence or absence of FLT3-ITD demonstrated that PRT062607 potentiated the anti-proliferative effects of midostaurin (B1676583), a FLT3 inhibitor oncotarget.comresearchgate.net. Additive to synergistic interactions were observed, correlating with increased suppression of phosphorylation of downstream effectors of SYK, including STAT5, S6, MAPK, and AKT, and increased caspase-3 and -7 activity, suggesting increased apoptosis oncotarget.com. The combination of crenolanib, another FLT3 inhibitor, with PRT062607 also showed nearly additive to synergistic effects against AML cells expressing FLT3-ITD and constitutively active SYK oncotarget.comresearchgate.net. Notably, positive combination effects between midostaurin and PRT062607 were particularly striking and indicative of synergy against midostaurin-resistant AML cells researchgate.net.

In ovarian cancer, where SYK can contribute to chemoresistance, the combination of PRT062607 with paclitaxel, a chemotherapy drug, has shown synergistic effects in preclinical studies nih.gov. This combination was observed to potentiate paclitaxel-induced cytotoxicity in ovarian cancer cells nih.gov.

Investigation of PRT062607 in Other Pathological Contexts

Beyond B-cell malignancies and AML, the role of SYK in other pathological conditions has led to the investigation of PRT062607 in these contexts. SYK is involved in the signaling of various immunoreceptors on immune cells, making it a target of interest in inflammatory and autoimmune disorders nih.govwestminster.ac.ukrsc.orgrsc.org. Preclinical characterization of PRT062607 has demonstrated robust anti-inflammatory activity in various animal models nih.govwestminster.ac.uk.

Furthermore, SYK plays a role in osteoclast activity, which is critical for bone resorption and contributes to pathological bone loss in conditions like postmenopausal osteoporosis and breast cancer-induced bone destruction nih.govresearchgate.net. Preclinical studies have investigated the effects of PRT062607 on osteoclast function and bone loss researchgate.net. These studies demonstrated that PRT062607 could inhibit osteoclast-specific gene expression, bone resorption, and osteoclastogenesis induced by RANKL in vitro researchgate.net. Moreover, PRT062607 was shown to prevent post-ovariectomy bone loss and breast cancer-induced bone destruction in vivo, suggesting its potential value in managing osteolytic diseases mediated by osteoclasts researchgate.net.

Exploration Beyond Autoimmune and Hematological Malignancies

The therapeutic potential of SYK inhibition extends beyond the initial focus on autoimmune disorders and hematological cancers. Given SYK's involvement in various immune cell functions and signaling pathways, its inhibition with compounds like PRT062607 is being investigated in other disease contexts. SYK plays a critical role in the signaling triggered by activated immunoreceptors, including BCR and Fc receptors, which are vital for the function of lymphoid cells. nih.gov This broad involvement suggests potential applications in conditions where these pathways contribute to pathogenesis.

Potential in Other Inflammatory Disorders and Cancers

Research is exploring the potential of PRT062607 and other SYK inhibitors in a wider array of inflammatory disorders and solid tumors. SYK inhibition can potentially intervene in multiple autoimmune mechanisms that collectively promote tissue damage. nih.gov For instance, SYK is involved in FcγR-dependent antigen/antibody immune complex uptake and presentation by antigen-presenting cells, and its inhibition may indirectly suppress T-cell activation. nih.gov SYK activation is also critical for neutrophil oxidative burst and leukocyte recruitment to inflammatory sites. nih.gov

Studies have indicated a role for SYK in the pathogenesis of proliferative glomerulonephritis, including anti-GBM disease, lupus nephritis (LN), and IgA nephropathy (IgAN). Inhibiting SYK activity could potentially prevent the production of pathogenic autoantibodies and pro-inflammatory cytokines in immune-mediated glomerular diseases, making SYK a promising therapeutic target in this area. researchgate.net

Furthermore, SYK inhibition is being investigated in certain solid cancers. Preclinical studies have explored the effects of PRT062607 on osteoclast and breast cancer functionalities. Findings suggest that PRT062607 can inhibit osteoclast-specific gene expression, bone resorption, and osteoclastogenesis induced by RANKL in vitro. It also demonstrated suppressive effects on the growth, migration, and invasion of breast carcinoma cell lines through pathways involving PLCγ2 and PI3K-AKT-mTOR. researchgate.net This suggests a potential value for PRT062607 in managing osteolytic diseases, including those mediated by breast cancer. researchgate.net

SYK inhibitors are also being investigated for their potential in treating allergic diseases, such as asthma and allergic rhinitis, by blocking mast cell activation and the subsequent release of inflammatory mediators. patsnap.com The inhibition of SYK may represent a therapeutic strategy for upper airway diseases involving mast cells.

Mechanisms of Resistance to SYK Inhibitors, including PRT062607

As with many targeted therapies, the development of resistance is a significant challenge for SYK inhibitors, including PRT062607. Understanding the mechanisms of resistance is crucial for developing strategies to overcome them and improve treatment outcomes.

Research into resistance mechanisms to SYK inhibition in acute myeloid leukemia (AML) has shown that activation of the RAS-MAPK signaling pathway can confer both innate and acquired resistance. researchgate.netaacrjournals.org In AML cell lines, overexpression of NRAS and KRAS, or the presence of activating mutations in the RAS signaling pathway, was associated with reduced sensitivity to the SYK inhibitor entospletinib (B612047). researchgate.net Furthermore, AML cell lines with acquired resistance to entospletinib, developed through prolonged drug exposure, also exhibited cross-resistance to PRT062607. researchgate.netaacrjournals.org This acquired resistance in these cell lines was linked to upregulated phospho ERK 1/2, indicating activated RAS signaling. researchgate.netaacrjournals.org

These findings suggest that activation of the RAS pathway can bypass the effects of SYK inhibition, providing alternative survival signals to cancer cells. This highlights the complexity of signaling networks in malignancies and the potential for crosstalk between different pathways to mediate resistance.

Development of Next-Generation SYK Inhibitors Informed by PRT062607 Research

The research and development of PRT062607 have provided valuable insights that are informing the design and development of next-generation SYK inhibitors.

Lessons Learned from PRT062607 Selectivity and Efficacy

PRT062607 was characterized as a potent and highly selective SYK inhibitor in preclinical studies. nih.govresearchgate.netselleckchem.com In cell-free assays, it demonstrated significantly greater selectivity for SYK compared to a broad panel of other kinases. nih.govselleckchem.com For example, its anti-SYK activity was reported to be over 80-fold greater than its affinity for kinases such as Fgr, PAK5, Lyn, FAK, Pyk2, FLT3, MLK1, and Zap70. selleckchem.com In enzymatic assays, PRT062607 inhibited eight kinases by over 80% at 300 nM, with the closest off-target being 81-fold less potent. biorxiv.org

In cellular assays, PRT062607 potently inhibited BCR-mediated B cell signaling and activation, as well as Fcε receptor 1-mediated basophil degranulation. nih.govresearchgate.netselleckchem.com These in vitro findings translated to robust anti-inflammatory activity in various animal models. nih.govresearchgate.net

However, challenges related to toxicity and bioavailability have been noted for PRT062607 in some contexts. oscotec.com While initial human studies indicated a favorable pharmacokinetic profile and the ability to selectively inhibit SYK activity in whole blood at tolerated exposures, the balance between efficacy and potential off-target effects remains a key consideration for SYK inhibitors. nih.gov Some sources suggest that insufficient selectivity could be a concern for PRT062607, potentially affecting other kinases and contributing to adverse effects. biorxiv.orgresearchgate.net

These observations underscore the importance of achieving a high degree of selectivity to minimize off-target toxicities while maintaining sufficient potency to effectively inhibit SYK in relevant tissues. The experience with PRT062607 and other SYK inhibitors like fostamatinib (B613848), which faced challenges with efficacy and adverse events potentially due to lower selectivity, highlights the critical need for improved specificity in next-generation compounds. nih.govoscotec.com

Strategies for Improved Therapeutic Window and Reduced Off-Target Effects

Based on the lessons learned from PRT062607 and other SYK inhibitors, strategies for developing next-generation compounds are focusing on improving the therapeutic window and reducing off-target effects.

One key strategy is the rational design of more selective inhibitors. This involves a deeper understanding of the SYK kinase domain structure and its differences compared to other kinases to design compounds that bind specifically to SYK. scienceopen.com Approaches like macrocyclization strategies are being explored in kinase inhibitor development to enhance selectivity. scienceopen.com

Another strategy involves exploring different binding modes or targeting specific conformational states of SYK to achieve greater specificity. Additionally, developing inhibitors with optimized pharmacokinetic properties, such as improved bioavailability and reduced plasma protein binding, can help ensure that effective concentrations are achieved at the target site without excessive systemic exposure that could lead to off-target effects. nih.gov

Combination therapies are also being investigated as a way to enhance efficacy and potentially mitigate resistance or reduce the required dose of the SYK inhibitor, thereby potentially lowering the risk of off-target effects. For example, combining a SYK inhibitor with a MEK inhibitor has been suggested as a strategy to overcome RAS pathway-mediated resistance in AML. researchgate.net Similarly, the combination of a JAK inhibitor and a SYK inhibitor showed superior efficacy in an animal model of arthritis compared to either drug alone. researchgate.net

Furthermore, alternative delivery methods, such as nanoparticle-based drug delivery, are being explored to improve the solubility of poorly water-soluble drugs, prolong circulation half-life, enable sustained release, and potentially target delivery to reduce systemic exposure and minimize side effects.

The ongoing research with PRT062607 and the development of subsequent SYK inhibitors continue to refine our understanding of SYK as a therapeutic target and inform the design of more effective and safer treatments for a broader range of diseases.

Q & A

Q. What experimental models are commonly used to evaluate PRT062607's inhibitory effects on Syk and PINK1?

Answer: PRT062607 is tested in both in vitro and in vivo models. For Syk inhibition, B-cell receptor (BCR)-mediated signaling in human whole blood (IC50 = 0.27–0.28 µM) and FcεR1-mediated basophil degranulation (IC50 = 0.15 µM) are standard assays . In rheumatoid arthritis research, murine collagen-induced arthritis (CIA) and CAIA models demonstrate dose-dependent anti-inflammatory effects (e.g., 15–30 mg/kg oral dosing in mice) . For PINK1 inhibition, TcPINK1 (insect homolog) and human mitochondrial assays are used, with IC50 values of 1–2 µM .

Q. How is PRT062607's kinase specificity validated in experimental settings?

Answer: Specificity is assessed through two approaches:

- Broad kinase profiling : PRT062607 is screened against 270 purified kinases, showing >80-fold selectivity for Syk over other kinases .

- ATP-competition assays : For PINK1, PRT062607's ATP-binding site occupancy is confirmed via Kinase Glo assays and crystallography, with EC50 values aligning with ATP concentrations (e.g., 10 µM ATP yields IC50 ≈ 1 µM) .

Q. What methodologies are used to quantify PRT062607's pharmacokinetic (PK) and pharmacodynamic (PD) relationships in vivo?

Answer: In healthy volunteers, PK/PD is evaluated via:

- Dose-response studies : Oral dosing (SAD/MAD trials) measures plasma concentrations and correlates with SYK inhibition (e.g., IC50 = 324 nM for B-cell activation) .

- Biomarker analysis : Phosphorylation of ERK (pERK Y204) and SYK (pSYK Y352) in blood samples serves as PD markers .

Advanced Research Questions

Q. How do structural studies resolve discrepancies in PRT062607's reported IC50 values across Syk and PINK1 studies?

Answer: Variations arise from assay conditions:

- Syk inhibition : Lower IC50 (1 nM) is observed in purified kinase assays , while cell-based assays (e.g., BCR signaling) show higher IC50 (0.15–0.28 µM) due to cellular ATP competition and membrane permeability .

- PINK1 inhibition : TcPINK1 assays (IC50 = 1–2 µM) differ from human mitochondrial assays (IC50 = 1.2 µM) due to species-specific kinase domain conformations . Co-crystallography (2.9 Å resolution) confirms ATP-binding site interactions, explaining potency differences .

Q. What strategies are recommended to address contradictory data on PRT062607's off-target effects (e.g., AKT phosphorylation)?

Answer: Contradictions in off-target signaling (e.g., pAKT suppression at ≥250 nM ) require:

Q. How can researchers optimize PRT062607 dosing in xenograft models to balance efficacy and toxicity?

Answer: Key parameters include:

- Dose frequency : BID dosing (e.g., 15 mg/kg) maintains plasma levels >IC90 in murine NHL models .

- Toxicity markers : Monitor renal clearance (primary elimination pathway) and plasma exposure thresholds (Cavg >1.47 µM linked to 87% efficacy in CIA models ).

Methodological Guidelines

Q. What controls are essential when designing PRT062607 experiments to ensure data reproducibility?

- Kinase activity controls : Include ATP concentration standardization (e.g., 10 µM for PINK1 assays ).

- In vivo vehicle controls : Use DMSO-matched volumes to account for solvent effects on BCR signaling .

Q. How should researchers validate PRT062607's target engagement in cellular assays?

- Phospho-specific flow cytometry : Quantify Syk phosphorylation (Y352) in B cells post-BCR stimulation .

- Ubiquitin phosphorylation assays : For PINK1, measure phospho-ubiquitin levels via Phos-tag gels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.